molecular formula C15H13FN2O3S B2623406 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921916-22-5

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2623406
CAS RN: 921916-22-5
M. Wt: 320.34
InChI Key: ICLIJYPWZLETMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .


Synthesis Analysis

The synthesis of similar compounds involves various synthetic approaches . For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” can be analyzed using various spectroscopic techniques such as 1H and 13C NMR .

Mechanism of Action

properties

IUPAC Name

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLIJYPWZLETMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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